

Application Notes and Protocols: Reaction of Triphenylmethyl Chloride with Water and Acetone

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Compound of Interest

Compound Name: Triphenylmethyl chloride

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This document provides detailed experimental procedures, quantitative data, and mechanistic insights into the reaction of **triphenylmethyl chloride** with water and in the presence of acetone.

Introduction

Triphenylmethyl chloride (trityl chloride) is a versatile reagent in organic synthesis, primarily used for the introduction of the trityl protecting group for alcohols, amines, and thiols. Its reactivity is largely governed by the exceptional stability of the triphenylmethyl carbocation. This document outlines the procedures for its reaction with water in an acetone-water solvent system, a common undergraduate and research laboratory experiment demonstrating SN1 solvolysis. Additionally, the potential reaction with anhydrous acetone is discussed.

Section 1: Reaction of Triphenylmethyl Chloride with Water in Aqueous Acetone

This section details the hydrolysis of **triphenylmethyl chloride** to triphenylcarbinol (triphenylmethanol) in a mixed solvent system of acetone and water. Acetone serves to dissolve the sparingly soluble **triphenylmethyl chloride**, allowing it to react with water.^[1]

Experimental Protocol

Objective: To synthesize triphenylcarbinol from **triphenylmethyl chloride** via hydrolysis in an acetone-water mixture.

Materials:

- **Triphenylmethyl chloride** (Trityl chloride)
- Acetone
- Deionized Water
- Isopropanol (for recrystallization)
- Round bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Beaker (100 mL)
- Ice
- Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum tubing)
- Filter paper

Procedure:

- In a 100 mL round bottom flask equipped with a magnetic stir bar, dissolve 0.5 g of **triphenylmethyl chloride** in 5 mL of acetone. Stir until all the solid has dissolved.
- To the solution, add 10 mL of deionized water and stir the mixture vigorously for 20 minutes at room temperature.
- Prepare an ice bath in a 100 mL beaker.
- Pour the reaction mixture into the beaker containing ice. Stir the mixture until all the ice has melted. A white precipitate of triphenylcarbinol will form.

- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the solid with 5 mL of cold deionized water.
- Continue to draw air through the funnel for 5 minutes to help dry the product.
- For purification, recrystallize the crude product from a minimal amount of boiling isopropanol (approximately 20 mL should be sufficient).
- Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry them under vacuum for 5-10 minutes.
- Weigh the final purified product to determine the percent yield.^[2]

Reaction Mechanism: SN1 Hydrolysis

The hydrolysis of **triphenylmethyl chloride** in aqueous acetone proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This is favored due to the formation of a highly stable tertiary carbocation (the trityl cation), which is resonance-stabilized by the three phenyl rings.

Step 1: Ionization The slow, rate-determining step involves the cleavage of the carbon-chlorine bond to form the triphenylmethyl carbocation and a chloride ion.

Step 2: Nucleophilic Attack The carbocation is then rapidly attacked by the nucleophile, water.

Step 3: Deprotonation A final rapid deprotonation step by a water molecule yields the final product, triphenylcarbinol, and regenerates the hydronium ion.

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Experimental Workflow

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Data Presentation

Table 1: Kinetic Data for the Solvolysis of Triphenylmethyl Halides in Acetone-Water Mixtures at 25°C

Solvent Composition (% v/v Acetone in Water)	Rate Constant (k) for Trityl Fluoride (s ⁻¹)	Activation Energy (Ea) (kcal/mol)
50	9.83 x 10 ⁻⁵	-
70	1.60 x 10 ⁻⁵	24.4
80	4.23 x 10 ⁻⁶	-

Data adapted from Swain and Mosely (1955) for triphenylmethyl fluoride, which serves as a close analogue for **triphenylmethyl chloride** solvolysis.

Table 2: Spectroscopic Data for Triphenylcarbinol

Technique	Key Signals/Bands
¹ H NMR (CDCl ₃)	~7.2-7.3 ppm (m, 15H, Ar-H), ~2.0 ppm (s, 1H, -OH)
IR (KBr pellet)	~3455 cm ⁻¹ (broad, O-H stretch), ~3060-3020 cm ⁻¹ (C-H stretch, aromatic), ~1490, 1450 cm ⁻¹ (C=C stretch, aromatic)

Note: The exact positions of peaks may vary slightly depending on the solvent and instrument used.

Section 2: Reaction of Triphenylmethyl Chloride with Anhydrous Acetone

The reaction of **triphenylmethyl chloride** with anhydrous acetone is less commonly documented as a standard synthetic procedure compared to its hydrolysis. Acetone is a polar aprotic solvent and a weak nucleophile. The primary role of acetone in the aqueous reaction is as a solvent. However, under anhydrous conditions, a reaction between **triphenylmethyl chloride** and acetone is plausible, likely proceeding through different mechanisms.

Potential Reaction Pathways

- **Friedel-Crafts Type Reaction:** The highly reactive triphenylmethyl carbocation, formed by the dissociation of **triphenylmethyl chloride**, could potentially act as an electrophile in a Friedel-Crafts-type alkylation of the acetone enol or enolate. This would result in the formation of a C-C bond between the trityl group and the α -carbon of acetone. Such reactions typically require a Lewis acid catalyst to promote the formation of the carbocation. [\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Reaction with Enolate:** In the presence of a base, acetone can be deprotonated to form its enolate, which is a much stronger nucleophile than acetone itself. The enolate could then react with **triphenylmethyl chloride** in an S_N2 -like fashion, although the bulky trityl group makes a classic S_N2 backside attack difficult. A reaction at the carbocation in an S_N1 pathway is more likely.

Experimental Protocol

A well-established, detailed experimental protocol for the direct reaction of **triphenylmethyl chloride** with anhydrous acetone to yield a specific product is not readily available in the reviewed literature. Researchers interested in exploring this reaction should consider the following general approach under strictly anhydrous conditions:

- **Reaction Setup:** Use oven-dried glassware and anhydrous acetone. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
- **Catalyst:** To promote a Friedel-Crafts type reaction, a Lewis acid catalyst (e.g., $AlCl_3$, $FeCl_3$) could be added cautiously to the reaction mixture.
- **Temperature:** The reaction may require heating to proceed at a reasonable rate.

- **Work-up and Analysis:** The work-up procedure would depend on the expected product. Analysis by techniques such as NMR, IR, and mass spectrometry would be essential to identify the product(s).

Note: Without a specific literature procedure, this reaction should be approached with caution, as side reactions and polymerization of acetone could occur, especially in the presence of a Lewis acid.

Logical Relationship Diagram for Potential Reactions in Anhydrous Acetone

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